![molecular formula C20H19NS2Si B14253784 [5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane CAS No. 376393-42-9](/img/structure/B14253784.png)
[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is a complex organic compound that features a biphenyl group, a thiophene ring, and a dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane typically involves multiple steps, starting with the preparation of the biphenyl and thiophene intermediates. These intermediates are then coupled under specific conditions to form the desired compound. Common reagents used in the synthesis include organolithium reagents, transition metal catalysts, and silane derivatives. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like column chromatography and recrystallization are used to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The biphenyl group can be reduced under hydrogenation conditions.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Thiourea and carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Wirkmechanismus
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. Additionally, the biphenyl and thiophene moieties can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane
- 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane
Uniqueness
Compared to similar compounds, 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
376393-42-9 |
|---|---|
Molekularformel |
C20H19NS2Si |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
isothiocyanatomethyl-dimethyl-[5-(4-phenylphenyl)thiophen-2-yl]silane |
InChI |
InChI=1S/C20H19NS2Si/c1-24(2,15-21-14-22)20-13-12-19(23-20)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13H,15H2,1-2H3 |
InChI-Schlüssel |
FDIVPYXPFPOKQF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CN=C=S)C1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
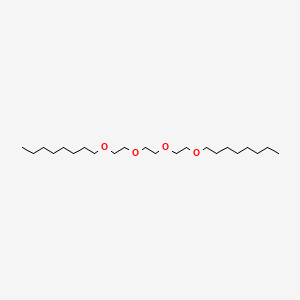
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
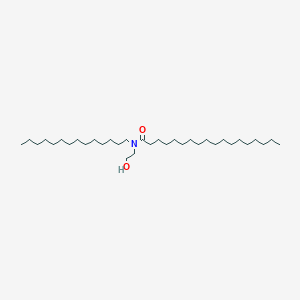

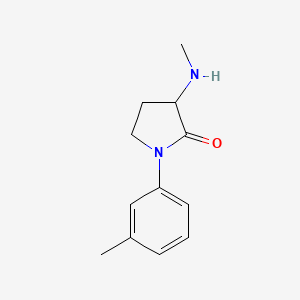
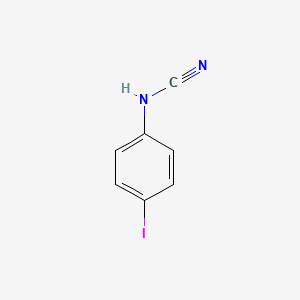
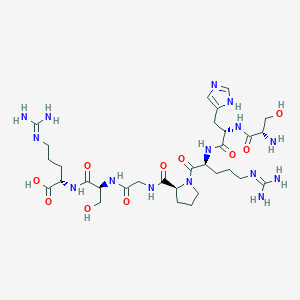
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
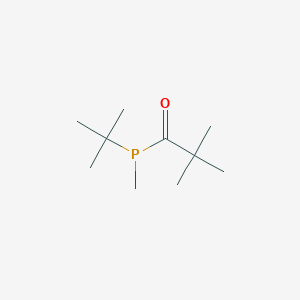
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
